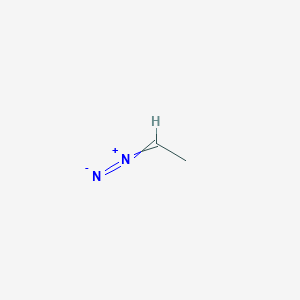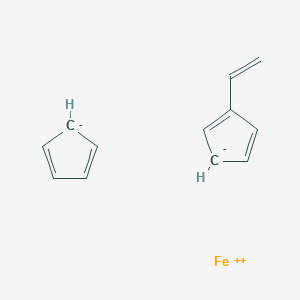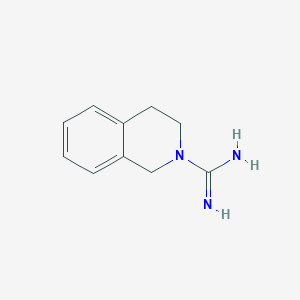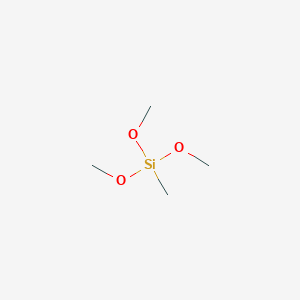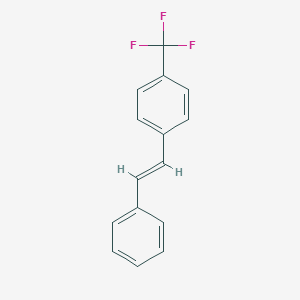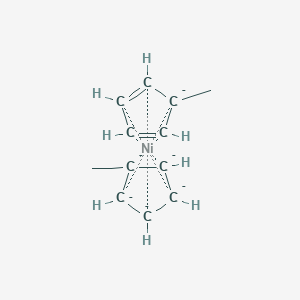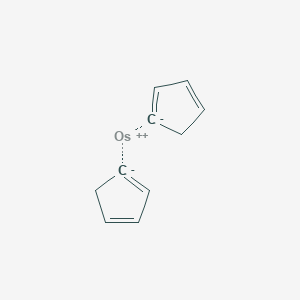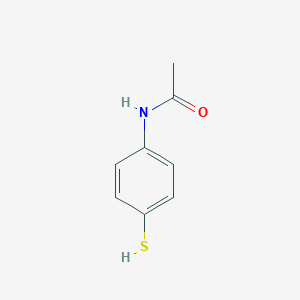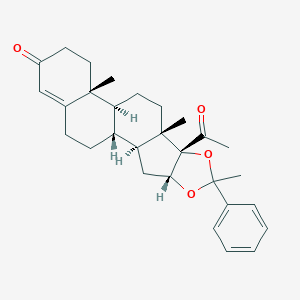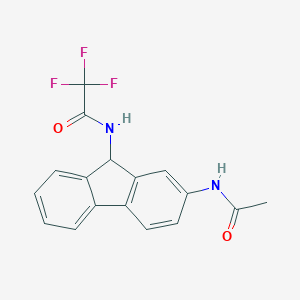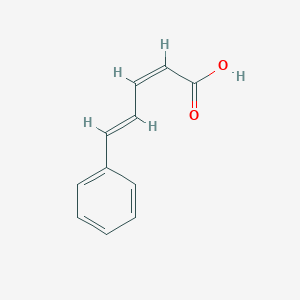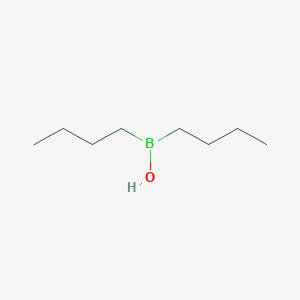
Dibutylborinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylborinic acid (DBB) is an organoboron compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a Lewis acid that can be used as a catalyst in organic synthesis and as a fluorescent probe in biochemical and physiological studies.
Mecanismo De Acción
Dibutylborinic acid is a Lewis acid that can coordinate with electron-rich species such as nucleophiles. In organic synthesis reactions, Dibutylborinic acid can activate the electrophile by forming a complex with it, making it more reactive towards the nucleophile. In biochemical and physiological studies, Dibutylborinic acid can bind to amino acids and peptides through coordination with the lone pair of electrons on the nitrogen or oxygen atom. This binding changes the electronic environment of Dibutylborinic acid, resulting in a change in fluorescence intensity.
Efectos Bioquímicos Y Fisiológicos
Dibutylborinic acid has been shown to have low toxicity in vitro and in vivo. It has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. Dibutylborinic acid can also be used to selectively label amino acids and peptides, allowing for their detection and quantification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutylborinic acid has several advantages as a catalyst and fluorescent probe. It is easy to synthesize, has low toxicity, and can be used in a wide range of organic synthesis reactions and biochemical and physiological studies. However, Dibutylborinic acid has some limitations as well. It is sensitive to pH and temperature changes, and its fluorescence intensity can be affected by the presence of other molecules in the sample.
Direcciones Futuras
There are several future directions for the use of Dibutylborinic acid in scientific research. One direction is the development of new synthetic routes for Dibutylborinic acid that are more efficient and environmentally friendly. Another direction is the application of Dibutylborinic acid in the study of protein-ligand interactions and drug discovery. Dibutylborinic acid can also be used in the development of new fluorescent probes for imaging biological systems. Finally, the use of Dibutylborinic acid in the study of cellular signaling pathways and disease mechanisms is an area of ongoing research.
Conclusion:
Dibutylborinic acid is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibutylborinic acid is needed to fully understand its potential and limitations in scientific research.
Métodos De Síntesis
Dibutylborinic acid can be synthesized by the reaction of dibutylboron trifluoromethanesulfonate and water. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and ethanol.
Aplicaciones Científicas De Investigación
Dibutylborinic acid has been used as a catalyst in organic synthesis reactions such as the Diels-Alder reaction, aldol reaction, and Michael addition. It has also been used as a fluorescent probe in biochemical and physiological studies. Dibutylborinic acid can bind to amino acids and peptides, and its fluorescence intensity changes upon binding. This property has been used to study protein-protein interactions and enzyme activity.
Propiedades
Número CAS |
1189-31-7 |
|---|---|
Nombre del producto |
Dibutylborinic acid |
Fórmula molecular |
C8H19BO |
Peso molecular |
142.05 g/mol |
Nombre IUPAC |
dibutylborinic acid |
InChI |
InChI=1S/C8H19BO/c1-3-5-7-9(10)8-6-4-2/h10H,3-8H2,1-2H3 |
Clave InChI |
WUIZKPVTTNNYHE-UHFFFAOYSA-N |
SMILES |
B(CCCC)(CCCC)O |
SMILES canónico |
B(CCCC)(CCCC)O |
Sinónimos |
Dibutylborinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



